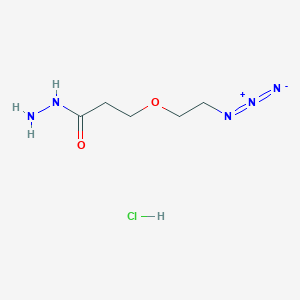
Azido-PEG1-Hydrazide HCl Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-PEG1-Hydrazide HCl Salt is a bifunctional polyethylene glycol linker containing an azide group and a hydrazide group. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage. The hydrazine moiety reacts with an aldehyde to form semi-permanent hydrazone bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG1-Hydrazide HCl Salt involves the reaction of a polyethylene glycol derivative with azide and hydrazide functional groups. The azide group is introduced via nucleophilic substitution, while the hydrazide group is typically formed through the reaction of a hydrazine derivative with an ester or acid chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced under cGMP (current Good Manufacturing Practice) conditions to meet the requirements for pharmaceutical and biotechnological applications.
Chemical Reactions Analysis
Types of Reactions
Azido-PEG1-Hydrazide HCl Salt undergoes several types of chemical reactions:
Click Chemistry Reactions: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages
Hydrazone Formation: The hydrazine moiety reacts with aldehydes to form hydrazone bonds
Common Reagents and Conditions
Click Chemistry: Typically involves copper(I) catalysts and mild reaction conditions.
Hydrazone Formation: Requires aldehydes and is usually carried out in aqueous or organic solvents under mild conditions
Major Products
Triazole Linkages: Formed from the reaction of the azide group with alkynes, BCN, or DBCO.
Hydrazone Bonds: Formed from the reaction of the hydrazine moiety with aldehydes
Scientific Research Applications
Azido-PEG1-Hydrazide HCl Salt has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and in Click Chemistry reactions
Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and nucleic acids
Medicine: Utilized in drug delivery systems and the development of targeted therapies
Industry: Applied in the production of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of Azido-PEG1-Hydrazide HCl Salt involves its bifunctional nature:
Azide Group: Reacts with alkynes, BCN, and DBCO to form stable triazole linkages through Click Chemistry
Hydrazine Moiety: Reacts with aldehydes to form hydrazone bonds, which are semi-permanent and can be used for reversible conjugation
Comparison with Similar Compounds
Similar Compounds
Azido-PEG4-Hydrazide HCl Salt: Contains a longer polyethylene glycol spacer, which increases solubility in aqueous media.
Azido-PEG2-Hydrazide HCl Salt: Similar structure but with a different length of the polyethylene glycol chain.
Uniqueness
Azido-PEG1-Hydrazide HCl Salt is unique due to its specific combination of azide and hydrazide functional groups, which allows for versatile applications in Click Chemistry and bioconjugation.
Properties
Molecular Formula |
C5H12ClN5O2 |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
3-(2-azidoethoxy)propanehydrazide;hydrochloride |
InChI |
InChI=1S/C5H11N5O2.ClH/c6-9-5(11)1-3-12-4-2-8-10-7;/h1-4,6H2,(H,9,11);1H |
InChI Key |
UCABSKJXAIIZPM-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCN=[N+]=[N-])C(=O)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















